Cas no 119904-30-2 (5,8,11,14-Eicosatetraenoicacid, 1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester,(5Z,8Z,11Z,14Z)-)

5,8,11,14-Eicosatetraenoicacid, 1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester,(5Z,8Z,11Z,14Z)- structure
119904-30-2 structure
Product Name:5,8,11,14-Eicosatetraenoicacid, 1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester,(5Z,8Z,11Z,14Z)-
Numero CAS:119904-30-2
MF:C41H73O8P
MW:724.987294912338
CID:145881
PubChem ID:6013440
Update Time:2025-04-19

5,8,11,14-Eicosatetraenoicacid, 1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester,(5Z,8Z,11Z,14Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,8,11,14-Eicosatetraenoicacid, 1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester,(5Z,8Z,11Z,14Z)-
    • (1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
    • 1-stearoyl-2-arachidonoylphosphatidic acid
    • 5,8,11,14-Eicosatetraenoicacid, 1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester,(5...
    • 1-Sapa
    • 2-(octadecanoyloxy)-1-[(phosphonooxy)methyl]ethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
    • 5,8,11,14-Eicosatetraenoic acid, 1-(((1-oxooctadecyl)oxy)methyl)-2-(phosphonooxy)ethyl ester, (all-Z)-
    • 119904-30-2
    • Inchi: 1S/C41H73O8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H2,44,45,46)/b13-11+,19-17+,24-22+,30-28+
    • Chiave InChI: AXJKOPKPNZMCIN-IOLLQWDPSA-N
    • Sorrisi: P(=O)(O)(O)OCC(COC(CCCCCCCCCCCCCCCCC)=O)OC(CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC)=O

Proprietà calcolate

  • Massa esatta: 724.504306
  • Massa monoisotopica: 724.504306
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 38
  • Complessità: 952
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 4
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 119
  • XLogP3: 13.2

Proprietà sperimentali

  • Densità: 1.017
  • Punto di ebollizione: 760.4°Cat760mmHg
  • Punto di infiammabilità: 413.7°C
  • Indice di rifrazione: 1.493
  • PSA: 129.17000
  • LogP: 11.95790
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD